molecular formula C12H24N2O2 B3145036 tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate CAS No. 566172-79-0

tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate

Cat. No. B3145036
CAS RN: 566172-79-0
M. Wt: 228.33 g/mol
InChI Key: IYBJCNYCFNJFKQ-UHFFFAOYSA-N
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Description

“tert-Butyl N-(4-aminocyclohexyl)carbamate” is a chemical compound with the empirical formula C11H22N2O2 and a molecular weight of 214.30 . It is commonly used in organic synthesis .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-(4-aminocyclohexyl)carbamate” can be represented by the SMILES string CC(C)(C)OC(=O)NC1CCC(N)CC1 . This indicates that the molecule consists of a tert-butyl group attached to a carbamate group, which is in turn attached to a 4-aminocyclohexyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate is involved in various synthetic processes. One study demonstrates its use in the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate through an asymmetric Mannich reaction, highlighting its role in producing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • In another research, the compound is synthesized as part of a series of N-oxalyl derivatives of diacylhydrazines containing methylcarbamate moieties. These derivatives show potential as larvicidal agents, indicating the compound's utility in developing insecticidal products (Mao et al., 2005).

Metabolism and Environmental Impact

  • Studies have examined the metabolism of this compound derivatives in various species. One study focused on m-tert-butylphenyl N-methylcarbamate, finding that both the tert-butyl and the N-methyl groups undergo hydroxylation, suggesting complex metabolic pathways in both insects and mice (Douch & Smith, 1971).

  • The environmental degradation of related compounds, such as terbutol (2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate), has been studied. Researchers identified several degradation products in water samples from golf courses, indicating the compound's persistence and transformation in the environment (Suzuki, Yaguchi, Ohnishi, & Suga, 1995).

Toxicology and Safety

  • Research into the cytotoxic effects of related carbamates has been conducted. For example, butylated hydroxytoluene and its methylcarbamate derivative, Terbucarb, were studied for their toxic effects on rat hepatocytes. Such studies are crucial for understanding the safety and potential hazards of this compound derivatives (Nakagawa, Yaguchi, & Suzuki, 1994).

Applications in Medicinal Chemistry

  • The compound has been used in the synthesis of analogues and intermediates for potential pharmaceutical applications. For instance, it serves as an intermediate in the synthesis of compounds like omisertinib (AZD9291), indicating its significance in the development of new drugs (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl N-(4-aminocyclohexyl)-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h9-10H,5-8,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYBJCNYCFNJFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1401532-57-7
Record name rac-tert-butyl N-methyl-N-[(1s,4s)-4-aminocyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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